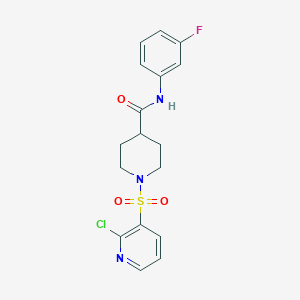
4-(Naphthalene-1-carbonyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Naphthalene-1-carbonyl)piperazin-2-one, commonly known as NPCP, is a synthetic compound that has been used in various scientific research applications. NPCP is a heterocyclic compound that belongs to the piperazine family. The chemical structure of NPCP consists of a naphthalene ring attached to a piperazine ring through a carbonyl group.
Mecanismo De Acción
NPCP is known to bind to dopamine receptors, specifically the D2 receptor subtype. NPCP acts as a partial agonist at the D2 receptor, meaning that it activates the receptor to a lesser extent than the endogenous ligand dopamine. NPCP has been shown to modulate the release of dopamine in the brain, which can have significant effects on behavior and cognition.
Biochemical and Physiological Effects:
NPCP has been shown to have a range of biochemical and physiological effects. In animal studies, NPCP has been shown to increase locomotor activity and induce stereotypic behaviors. NPCP has also been shown to modulate the release of dopamine in the brain, which can have significant effects on behavior and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using NPCP in lab experiments is its high affinity for dopamine receptors. This makes it a useful tool for studying the role of dopamine in the brain. However, NPCP has limitations as well. It has been shown to have off-target effects on other neurotransmitter systems, which can complicate data interpretation. Additionally, NPCP has a relatively short half-life, which can make it difficult to use in long-term studies.
Direcciones Futuras
There are several potential future directions for research involving NPCP. One area of interest is the development of novel compounds based on the structure of NPCP. These compounds could have potential therapeutic applications in diseases such as Parkinson's disease and schizophrenia. Another area of interest is the use of NPCP as a tool for studying the role of dopamine in addiction and reward pathways. Finally, NPCP could be used in combination with other compounds to develop more selective and potent dopamine receptor ligands.
Métodos De Síntesis
NPCP can be synthesized through a multistep process that involves the reaction of naphthalene-1-carboxylic acid with piperazine in the presence of a dehydrating agent. The resulting intermediate is then subjected to a cyclization reaction to form NPCP.
Aplicaciones Científicas De Investigación
NPCP has been used in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. NPCP has been shown to have a high affinity for dopamine receptors and has been used as a tool to study the mechanism of action of dopamine in the brain. NPCP has also been used as a starting material for the synthesis of novel compounds with potential therapeutic applications.
Propiedades
IUPAC Name |
4-(naphthalene-1-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-14-10-17(9-8-16-14)15(19)13-7-3-5-11-4-1-2-6-12(11)13/h1-7H,8-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZWODHKZVSDEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Naphthalene-1-carbonyl)piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide](/img/structure/B7537516.png)
![4-[2-(2,4,6-Trimethylphenoxy)acetyl]piperazin-2-one](/img/structure/B7537523.png)

![4-[2-(2,3-Dimethylphenoxy)acetyl]piperazin-2-one](/img/structure/B7537535.png)
![4-[4-(Propan-2-yl)benzoyl]piperazin-2-one](/img/structure/B7537547.png)


![N-[(1,5-dimethylpyrrol-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B7537582.png)
![(2E)-3-(2-methoxyphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B7537585.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide](/img/structure/B7537597.png)

![4-[2-(2-Methylphenyl)acetyl]piperazin-2-one](/img/structure/B7537611.png)
![N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7537614.png)
![4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide](/img/structure/B7537615.png)